molecular formula C14H14BrNO3 B14537504 Quinolinium, 1-(3-ethoxy-2,3-dioxopropyl)-, bromide CAS No. 62235-41-0

Quinolinium, 1-(3-ethoxy-2,3-dioxopropyl)-, bromide

Cat. No.: B14537504
CAS No.: 62235-41-0
M. Wt: 324.17 g/mol
InChI Key: CFMCMDIQMSATBE-UHFFFAOYSA-M
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Description

Quinolinium, 1-(3-ethoxy-2,3-dioxopropyl)-, bromide is a chemical compound with the molecular formula C14H14NO3Br. It is a derivative of quinolinium, a class of compounds known for their diverse applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinolinium, 1-(3-ethoxy-2,3-dioxopropyl)-, bromide typically involves the reaction of quinoline with ethyl bromoacetate under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

Quinolinium, 1-(3-ethoxy-2,3-dioxopropyl)-, bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinolinium oxides, while substitution reactions can produce a variety of quinolinium derivatives with different functional groups .

Scientific Research Applications

Quinolinium, 1-(3-ethoxy-2,3-dioxopropyl)-, bromide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Quinolinium, 1-(3-ethoxy-2,3-dioxopropyl)-, bromide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Quinolinium, 1-(3-ethoxy-2,3-dioxopropyl)-, bromide include other quinolinium derivatives such as:

Uniqueness

What sets this compound apart from other similar compounds is its unique ethoxy and dioxopropyl functional groups. These groups confer specific chemical properties and reactivity, making it valuable for certain applications that other quinolinium derivatives may not be suitable for .

Properties

CAS No.

62235-41-0

Molecular Formula

C14H14BrNO3

Molecular Weight

324.17 g/mol

IUPAC Name

ethyl 2-oxo-3-quinolin-1-ium-1-ylpropanoate;bromide

InChI

InChI=1S/C14H14NO3.BrH/c1-2-18-14(17)13(16)10-15-9-5-7-11-6-3-4-8-12(11)15;/h3-9H,2,10H2,1H3;1H/q+1;/p-1

InChI Key

CFMCMDIQMSATBE-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)C(=O)C[N+]1=CC=CC2=CC=CC=C21.[Br-]

Origin of Product

United States

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